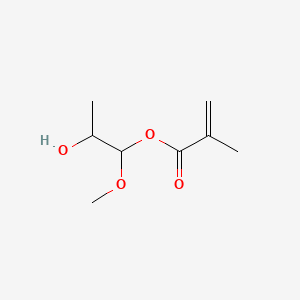

2-Hydroxy-1-methoxypropyl methacrylate

説明

Evolution of Functional Methacrylate (B99206) Monomers in Polymer Science

The journey of methacrylate monomers began with the synthesis of acrylic acid in 1843, followed by methacrylic acid in 1865. gantrade.comwikipedia.org The subsequent reaction of methacrylic acid with methanol (B129727) yielded the foundational monomer, methyl methacrylate (MMA). gantrade.comwikipedia.org The industrial production of MMA and its polymer, poly(methyl methacrylate) (PMMA), commenced in the 1930s, marking the advent of acrylic polymers. gantrade.comwikipedia.orgnih.govencyclopedia.com Initially, research focused on this simple ester, which forms the basis of common acrylic plastics and resins used in applications from safety glazing to exterior paints. gantrade.comwikipedia.org

Over time, the focus of polymer chemistry shifted from simple homopolymers to more complex, functional materials. numberanalytics.com This evolution was driven by the demand for polymers with tailored properties for specialized applications. rsc.orgmdpi.com Scientists began to design and synthesize methacrylate monomers incorporating a wide variety of functional groups. specificpolymers.com This strategic "functionalization" allows for precise control over a polymer's characteristics, such as solubility, reactivity, and mechanical behavior. msesupplies.comyoutube.com The introduction of functionalities like hydroxyl, carboxyl, and amino groups transformed methacrylates from simple structural components into sophisticated building blocks for advanced materials, including stimuli-responsive hydrogels, dental materials, and drug delivery systems. msesupplies.comnih.govchemicalbook.com This progression from basic MMA to a diverse library of functional monomers represents a critical leap in polymer science, enabling the creation of materials with precisely engineered performance. nih.gov

Significance of Hydroxyl and Ether Functionalities in Polymer Design

The incorporation of specific functional groups is a cornerstone of modern polymer design, allowing chemists to fine-tune material properties. youtube.com Among the most influential are the hydroxyl (–OH) and ether (–O–) functionalities, each imparting distinct and powerful characteristics to a polymer chain.

Hydroxyl (–OH) groups are highly polar and capable of forming strong hydrogen bonds. numberanalytics.comtutorsploit.com This has several profound effects on polymer properties:

Enhanced Hydrophilicity and Solubility: The ability to hydrogen-bond with water molecules significantly improves a polymer's solubility in aqueous and polar solvents. msesupplies.comyoutube.com This is crucial for applications like waterborne coatings and biomedical hydrogels. msesupplies.com

Reactive Sites for Modification: The hydroxyl group is a reactive handle that enables further chemical modifications, such as esterification or etherification. msesupplies.com This allows for cross-linking to form durable networks or for grafting other molecules to create materials with advanced functions, such as drug delivery systems. msesupplies.comchemicalbook.com

Thermal Property Influence: The presence of hydrogen bonding can lead to an increase in the glass transition temperature (Tg) by restricting polymer chain mobility. researchgate.net

Ether (–O–) linkages also play a significant role in tailoring polymer backbones and side chains. numberanalytics.com Their key contributions include:

Increased Flexibility: The ether linkage is inherently flexible, and its incorporation into a polymer chain can lower the glass transition temperature, reduce crystallinity, and improve melt flow, making the material more flexible and processable. numberanalytics.com

Improved Solubility: The polarity of the ether oxygen can improve a polymer's solubility in a range of solvents. numberanalytics.com In combination with other groups, it helps to balance the hydrophilic and hydrophobic character of a material. ontosight.ai

The synergistic use of both hydroxyl and ether functionalities allows for the creation of polymers with a sophisticated balance of properties, including water solubility, flexibility, reactivity, and stability. encyclopedia.comsdzhuoxingpce.com This combination is particularly valuable in the design of "smart" polymers, such as thermoresponsive materials, where the hydration and dehydration of these groups in response to temperature changes drive the material's behavior. acs.orgherts.ac.uk

Contextualization of 2-Hydroxy-1-methoxypropyl Methacrylate within Contemporary Polymer Research

This compound is a functional monomer that exemplifies the principles of advanced polymer design by integrating three key chemical moieties: a polymerizable methacrylate group, a reactive hydroxyl group, and a flexible ether group. ontosight.ai This specific combination of functionalities positions it as a monomer of significant interest in contemporary research for creating polymers with a unique balance of hydrophilic and hydrophobic properties. ontosight.ai

The structure allows it to be a valuable component in a variety of fields:

Coatings and Adhesives: The dual hydrophilic (hydroxyl, ether) and hydrophobic (methacrylate backbone) nature makes it useful in formulations that need to interface with diverse surfaces. ontosight.ai The hydroxyl group can promote adhesion and provides a site for cross-linking, which is crucial for creating durable, moisture-resistant coatings and sealants.

Biomedical Materials: The presence of hydroxyl groups often enhances biocompatibility, making such monomers suitable for exploration in applications like dental resins, bone cements, and drug delivery systems. wikipedia.orgontosight.ai For example, polymers based on the related monomer 2-hydroxyethyl methacrylate (HEMA) are widely used in biomedical applications, and modifying them with additional functionalities can further tune their properties. nih.gov

Thermoresponsive Polymers: Research into structurally similar isomeric polymers, such as poly(2-hydroxy-3-methoxypropyl methacrylate), has shown that the interplay between the methacrylate backbone, hydroxyl side chains, and ether groups governs thermally induced phase transitions in aqueous solutions. acs.org This suggests that polymers derived from this compound could be designed as "smart" materials that respond to temperature changes, a property highly sought after for applications like bioseparation and controlled release systems. acs.orgnih.gov

Detailed studies on isomeric poly(meth)acrylates reveal how subtle changes in the placement of the hydroxyl and ether groups can significantly impact the polymer's thermoresponsive behavior. This highlights the importance of the specific architecture of monomers like this compound in designing functional materials with precisely controlled properties. acs.org

Interactive Data Table: Impact of Functional Groups on Polymer Properties

The following table summarizes the general effects of incorporating key functional groups into polymer structures, as discussed in this article.

| Functional Group | Key Structural Feature | Primary Influence on Polymer Properties | Common Applications |

| Methacrylate | C=C-C(=O)O- | Provides a reactive site for free-radical polymerization, forming a stable, durable polymer backbone. gantrade.comchemicalbook.com | Acrylic plastics, resins, coatings, adhesives. gantrade.comwikipedia.org |

| Hydroxyl (-OH) | Oxygen-hydrogen single bond | Increases hydrophilicity, enables hydrogen bonding, provides a site for cross-linking and further modification, improves adhesion. msesupplies.comnumberanalytics.comyoutube.com | Hydrogels, biomedical devices, waterborne paints, adhesives. msesupplies.comchemicalbook.com |

| Ether (-O-) | Carbon-oxygen-carbon linkage | Enhances chain flexibility, improves solubility, increases chemical and thermal stability. numberanalytics.com | Elastomers, sealants, high-performance plastics, drug delivery systems. numberanalytics.comnih.gov |

| Carboxyl (-COOH) | C(=O)OH | Increases acidity and water absorption, provides sites for cross-linking with amines and alcohols. msesupplies.com | Biodegradable polymers, drug delivery systems, ion exchange resins. msesupplies.com |

Structure

3D Structure

特性

CAS番号 |

94023-75-3 |

|---|---|

分子式 |

C8H14O4 |

分子量 |

174.19 g/mol |

IUPAC名 |

(2-hydroxy-1-methoxypropyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H14O4/c1-5(2)7(10)12-8(11-4)6(3)9/h6,8-9H,1H2,2-4H3 |

InChIキー |

ZPDRFGUKLFPRAA-UHFFFAOYSA-N |

正規SMILES |

CC(C(OC)OC(=O)C(=C)C)O |

製品の起源 |

United States |

Synthesis Methodologies for 2 Hydroxy 1 Methoxypropyl Methacrylate

Established Synthetic Routes and Reaction Pathways

The formation of 2-Hydroxy-1-methoxypropyl methacrylate (B99206) can be accomplished through several well-documented chemical reactions. These methods include direct esterification and transesterification, which are common in the production of methacrylate esters.

Direct esterification is a principal route for synthesizing methacrylate esters. This equilibrium-driven reaction involves the combination of a carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For the synthesis of 2-Hydroxy-1-methoxypropyl methacrylate, this involves the reaction of methacrylic acid with 1-methoxy-2-propanol (B31579).

Methacrylic Acid + 1-Methoxy-2-propanol ⇌ this compound + Water

Research into the esterification of 1-methoxy-2-propanol (PM) with acetic acid (AA) to produce its corresponding acetate (B1210297) (PMA) provides significant insight into the reaction kinetics and conditions applicable to methacrylate synthesis. mdpi.com Studies using the ion-exchange resin Amberlyst-35 as a catalyst have demonstrated that reaction temperature and reactant molar ratios are key factors in maximizing product yield. For instance, an increase in temperature generally enhances the reaction rate, while an excess of one reactant can drive the equilibrium towards the product. mdpi.com

Table 1: Effect of Reaction Conditions on Esterification of 1-Methoxy-2-propanol (PM) with Acetic Acid (AA) Data adapted from studies on PMA synthesis, demonstrating principles applicable to methacrylate esterification. mdpi.com

| Temperature (K) | Initial Molar Ratio (PM:AA) | Catalyst Loading (wt%) | Equilibrium Yield (%) |

|---|---|---|---|

| 333 | 1:3 | 10 | 75 |

| 343 | 1:3 | 10 | 77 |

| 353 | 1:3 | 10 | 78 |

| 363 | 1:2 | 10 | 72 |

Transesterification offers an alternative pathway where an existing ester reacts with an alcohol to form a new ester. In this case, a simple alkyl methacrylate, such as methyl methacrylate (MMA), would be reacted with 1-methoxy-2-propanol. This process is also reversible and typically requires a catalyst. google.com

The general reaction is:

Methyl Methacrylate + 1-Methoxy-2-propanol ⇌ this compound + Methanol (B129727)

This method can be advantageous if the starting ester (e.g., MMA) is readily available and economical. The removal of the resulting alcohol (methanol) is necessary to drive the reaction to completion. Studies on the transesterification of other functional methacrylates have shown that the reaction mechanism can be complex, sometimes involving the cooperative effect of the alcohol reactant. rsc.org The kinetics are often found to be second-order, and the process can compete with potential side reactions like polymerization, especially at higher temperatures. rsc.org

An important alternative route for producing hydroxyalkyl methacrylates involves the ring-opening of an epoxide by methacrylic acid. For the synthesis of the isomeric mixture containing this compound, the reaction would proceed between methacrylic acid and propylene (B89431) oxide, followed by etherification, or more directly, between methacrylic acid and 1-methoxy-2,3-epoxypropane.

A related synthesis for 2-hydroxypropyl methacrylate (HPMA) involves the direct reaction of methacrylic acid with propylene oxide. google.com This reaction is often carried out at elevated temperatures (e.g., 80-85 °C) in the presence of a catalyst and a polymerization inhibitor to prevent the loss of the monomer product. google.com This approach avoids the production of water as a byproduct, simplifying purification.

Furthermore, the synthesis of the precursor, propylene glycol methyl ether (PGME), can be achieved directly from propylene and hydrogen peroxide using a bifunctional catalyst, which combines epoxidation and ring-opening functionalities in a single step. rsc.org

Catalytic Systems in Monomer Synthesis

Traditionally, strong mineral acids such as sulfuric acid have been used as homogeneous catalysts for esterification reactions due to their high activity. mdpi.commdpi.com However, their use presents significant drawbacks, including difficulties in separation from the product mixture, reactor corrosion, and environmental concerns related to disposal. mdpi.commdpi.com

Basic homogeneous catalysts are also utilized, particularly in the synthesis of the precursor alcohol, propylene glycol methyl ether. google.com For instance, a solid basic catalyst can be dissolved in methanol to form a homogeneous solution that effectively catalyzes the reaction with propylene oxide. google.com

To overcome the challenges associated with homogeneous catalysts, there has been a significant shift towards the use of solid, heterogeneous catalysts. These catalysts are easily separated from the reaction mixture by filtration, are often reusable, and can lead to cleaner production processes. mdpi.com

Strongly acidic ion-exchange resins, such as Amberlyst-15, are widely used and studied for esterification reactions. mdpi.commdpi.comgoogle.com They have demonstrated excellent thermal and chemical stability and are effective in non-aqueous catalysis, which is beneficial in reactions where water is a byproduct. mdpi.com Kinetic studies on the synthesis of propylene glycol methyl ether acetate (PGMEA) using Amberlyst-15 have provided valuable parameters for reactor design and process optimization. mdpi.comresearchgate.net

Other solid acid catalysts investigated for related syntheses include mesoporous silica (B1680970) materials like MCM-41, which has been shown to be an efficient and reusable catalyst for the reaction of methanol with propylene oxide to produce propylene glycol methyl ether. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Related Syntheses A summary of various solid catalysts and their applications in reactions relevant to the synthesis of this compound or its precursors.

| Catalyst | Reaction Type | Key Findings/Advantages | Reference |

|---|---|---|---|

| Amberlyst-15 (Ion-Exchange Resin) | Esterification (PGME + Acetic Acid) | Stable solid catalyst, simplifies purification, enables kinetic modeling for process simulation. | mdpi.comresearchgate.net |

| Strongly Acidic Ion Exchange Resin | Esterification ((Meth)acrylic Acid + Alcohol) | Improves conversion and selectivity; reduces by-product formation under reduced pressure. | google.com |

| MCM-41 | Ether Synthesis (Methanol + Propylene Oxide) | Efficient and reusable; easy separation from the product. Predominantly forms the 1-methoxy-2-propanol isomer. | researchgate.net |

| Al-TS-1 (Aluminum Modified Titanium Silicalite-1) | Direct Ether Synthesis from Propylene | Bifunctional catalyst for one-pot synthesis; high selectivity for propylene glycol methyl ether. | rsc.org |

Novel and Sustainable Synthetic Strategies

The production of specialty methacrylates like this compound is undergoing a significant transformation, driven by the need for greater sustainability and efficiency. Traditional synthesis pathways often rely on petrochemical feedstocks and processes with considerable environmental footprints. In contrast, novel strategies are emerging that integrate renewable resources, adhere to the principles of green chemistry, and leverage process intensification to create more sustainable and economically viable manufacturing routes. These advanced methodologies focus on replacing fossil-fuel-based precursors with bio-derived alternatives and redesigning chemical processes to minimize waste, energy consumption, and the use of hazardous materials.

Conceptually, the sustainable synthesis of this compound can be approached by developing green routes to its key precursors: methacrylic acid (MAA) and 1-methoxy-2-propanol. The subsequent esterification of these bio-derived precursors using intensified and cleaner catalytic processes represents the final step in this sustainable framework.

A cornerstone of sustainable monomer production is the shift from finite petrochemicals to renewable, bio-based feedstocks. This involves harnessing biological and chemical conversion processes to create the necessary building blocks from biomass.

Renewable Methacrylic Acid (MAA)

The methacrylate backbone of the target molecule can be sourced from bio-based methacrylic acid. Industrial biotechnology offers several promising pathways to produce MAA from renewable sugars. frontiersin.orgnih.gov These routes typically involve a fermentation step to produce a key chemical intermediate, which is then chemically converted to MAA. nih.gov

Key bio-chemocatalytic routes to methacrylic acid include:

From Itaconic Acid: Produced by the fermentation of sugars by fungi like Aspergillus terreus, itaconic acid can be selectively decarboxylated to yield MAA. acs.org Catalysts such as barium hexa-aluminate have shown high selectivity under relatively mild conditions.

From Citric Acid: As a high-volume fermentation product, citric acid can be converted to MAA through intermediates like itaconic or citraconic acid. acs.org

From 2-Hydroxyisobutyric Acid (2-HIBA): This intermediate can be produced via fermentation and subsequently dehydrated to form MAA. frontiersin.orgacs.org This direct dehydration step can achieve high yields using subcritical water, avoiding the need for complex catalysts. acs.org

Interactive Table: Bio-based Routes to Methacrylic Acid Precursors

| Feedstock | Key Intermediate | Conversion Step | Catalyst/Method | Reference |

| Sugars (e.g., Glucose) | Itaconic Acid | Selective Decarboxylation | Barium Hexa-aluminate | |

| Sugars (e.g., Glucose) | Citric Acid | Decarboxylation/Dehydration | Solid Base Catalysts (e.g., Hydrotalcite) | acs.org |

| Sugars (e.g., Glucose) | 2-Hydroxyisobutyric Acid (2-HIBA) | Dehydration | Subcritical Water | acs.org |

| Sugars (e.g., Glucose) | Citramalic Acid | Chemical Conversion | Not specified | nih.gov |

Renewable 1-methoxy-2-propanol

The alcohol moiety, 1-methoxy-2-propanol, can be synthesized from renewable precursors, primarily bio-based 1,2-propanediol (1,2-PDO) and bio-methanol.

1,2-Propanediol (1,2-PDO) from Glycerol (B35011): The most established renewable route to 1,2-PDO is the catalytic hydrogenolysis of glycerol. acs.org Crude glycerol is an abundant and low-cost byproduct of biodiesel production, making it an attractive feedstock. basf.com The process involves the dehydration of glycerol to acetol, followed by hydrogenation to 1,2-PDO. oup.com Various catalytic systems have been developed to optimize this conversion for high yield and selectivity. oup.comnih.govmdpi.comrsc.org

Interactive Table: Catalytic Conversion of Glycerol to 1,2-Propanediol

| Catalyst | H₂ Pressure | Temperature | Glycerol Conversion (%) | 1,2-PDO Selectivity (%) | Reference |

| Rh-Cu/Solid-Base | 2.0 MPa | 180 °C | 91.0 | 98.7 | nih.gov |

| Cu/Al₂O₃ | Ambient | 190 °C | ~95 | ~80 | oup.com |

| Pd-promoted Cu/MgO/Al₂O₃ | In-situ H₂ (from methanol) | 220 °C | 97.2 | 83.4 | mdpi.com |

| 6Cu–4Ru/MgO | 0.8 MPa | 220 °C | ~98 | ~75 | rsc.org |

Bio-Methanol: The methoxy (B1213986) group can be introduced using methanol derived from renewable sources. Bio-methanol is a product of syngas (a mixture of CO and H₂) conversion. This syngas can be generated from the gasification of various biomass feedstocks or from reformed biogas, positioning methanol as a key C1 platform chemical in a bio-based economy. researchgate.netmdpi.com

The integration of these renewable feedstocks provides a clear pathway to producing this compound with a significantly higher proportion of renewable carbon content.

Adhering to the principles of green chemistry is essential for developing truly sustainable synthesis routes. This involves designing processes that maximize the incorporation of all materials used into the final product, use and generate substances that possess little to no toxicity, and minimize energy requirements and waste. nih.gov

Catalyst Selection and Design

A major focus of green synthesis is the replacement of hazardous and corrosive homogeneous catalysts with more benign alternatives. The traditional esterification of an alcohol with methacrylic acid often uses strong mineral acids like sulfuric acid, leading to difficult separations, catalyst waste, and reactor corrosion. mdpi.com Green approaches utilize solid acid catalysts that are easily separable and reusable, such as:

Ion-exchange resins

Zeolites

Heteropolyacids

Functionalized metal oxides scilit.com

Atom Economy and Waste Minimization

Green chemistry metrics are used to quantify the environmental performance of a chemical process. For specialty monomers, key metrics include Process Mass Intensity (PMI) and E-Factor (Environmental Factor). nih.govacs.org

PMI is the ratio of the total mass of inputs (raw materials, solvents, process water, etc.) to the mass of the final product.

E-Factor is the ratio of the mass of waste generated to the mass of the final product.

By utilizing bio-based feedstocks and highly selective catalysts, new synthesis routes aim to significantly lower the PMI and E-Factor compared to traditional petrochemical processes. For instance, a process that uses fewer solvents, recycles its catalyst, and generates less byproduct waste will have a more favorable green profile.

Interactive Table: Conceptual Green Metrics Comparison for Methacrylate Synthesis

| Metric | Traditional Petrochemical Route | Hypothetical Bio-based Route | Improvement Driver | Reference |

| Feedstock | Fossil-derived (e.g., acetone, ethylene) | Renewable (e.g., sugars, glycerol) | Reduced fossil resource depletion | frontiersin.orgacs.org |

| Catalysis | Homogeneous mineral acid (e.g., H₂SO₄) | Heterogeneous solid acid (reusable) | Elimination of corrosive waste, catalyst recycling | mdpi.comscilit.com |

| E-Factor | Higher (significant solvent & catalyst waste) | Lower | Higher selectivity, catalyst reuse, reduced solvent use | nih.gov |

| Process Mass Intensity (PMI) | Higher | Lower | Simplified purification, less solvent and reagent use | acs.org |

Process intensification (PI) involves the development of innovative equipment and techniques that offer dramatic improvements in chemical manufacturing and processing. mdpi.com For the synthesis of this compound, PI strategies primarily target the esterification step to boost efficiency, safety, and product yield.

Esterification is a reversible reaction, and its efficiency is often limited by the presence of the water byproduct, which can shift the equilibrium back towards the reactants. Process intensification techniques overcome this limitation by continuously removing water as it is formed.

Key PI strategies for esterification include:

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. As the ester is formed, the water byproduct is continuously removed by distillation, driving the reaction towards completion and achieving high conversion rates.

Membrane Reactors: Integrating a membrane into the reactor allows for the selective removal of water via pervaporation. scilit.com This continuous removal of an inhibitory byproduct under potentially milder conditions enhances conversion and reduces energy consumption compared to traditional distillation. mdpi.com Dual-functional membranes that also possess catalytic activity can further streamline the process. scilit.com

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as packed bed reactors or microreactors, offers superior heat and mass transfer, better process control, enhanced safety (due to smaller reaction volumes), and higher consistency in product quality. mdpi.compitt.edu

Reaction-Thin Film Evaporation Coupling: This emerging technology can significantly reduce reaction times and the risk of self-polymerization for methacrylate esterification compared to conventional reaction-distillation processes. dntb.gov.ua

Interactive Table: Process Intensification Strategies for Esterification

| Strategy | Principle | Advantages | Reference |

| Reactive Distillation | Combines reaction and separation in one unit; water is removed via distillation. | Overcomes equilibrium limitations, high conversion, reduced capital cost. | mdpi.com |

| Pervaporation Membrane Reactor | A selective membrane continuously removes water from the reaction mixture. | High conversion at milder temperatures, energy savings, process integration. | mdpi.comscilit.com |

| Continuous Flow Packed Bed Reactor | Reactants flow continuously through a bed of solid catalyst. | Excellent process control, high safety, easy scale-up, catalyst reuse. | pitt.edu |

| Reaction-Thin Film Evaporation | Couples reaction with evaporation to remove byproducts and unreacted materials. | Reduced reaction time, lower risk of polymerization, high product purity. | dntb.gov.ua |

Lack of Publicly Available Data for this compound Polymerization

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the specific polymerization mechanisms and kinetics of the chemical compound This compound .

The available scientific literature extensively covers related, but structurally distinct, monomers such as 2-Hydroxypropyl methacrylate (HPMA) and 2-Hydroxyethyl methacrylate (HEMA) . While these compounds share some functional similarities, their polymerization kinetics and mechanisms are unique and cannot be used as a direct substitute for this compound without introducing scientific inaccuracies.

Similarly, research on more complex derivatives, such as di(propylene glycol) methyl ether methacrylate (diPGMA) , exists but does not provide the foundational kinetic data for the specific monomer .

Given the strict requirement to focus solely on "this compound" and the absence of specific research findings for this compound in the public domain, it is not possible to generate the authoritative and data-rich article as outlined. Proceeding with related compounds would violate the explicit instructions of the request.

Therefore, the requested article cannot be generated at this time due to the unavailability of the necessary scientific data for "this compound".

Polymerization Mechanisms and Kinetics of 2 Hydroxy 1 Methoxypropyl Methacrylate

Homopolymerization Studies

Controlled Radical Polymerization (CRP)

Atom Transfer Radical Polymerization (ATRP) of 2-Hydroxy-1-methoxypropyl Methacrylate (B99206) and Analogs

ATRP is a robust and versatile CLRP method that utilizes a transition metal complex (typically copper) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species. wikipedia.org This process enables the controlled growth of polymer chains. wikipedia.org While direct studies on the ATRP of 2-Hydroxy-1-methoxypropyl methacrylate are not extensively detailed in the provided results, valuable insights can be drawn from the well-documented ATRP of analogous hydroxy-functional methacrylates like 2-hydroxyethyl methacrylate (HEMA) and other methacrylates such as methyl methacrylate (MMA). cmu.edursc.org

The success of an ATRP reaction is highly dependent on the catalyst system, which consists of a transition metal salt (e.g., CuBr, CuCl₂) and a ligand. wikipedia.orgrsc.org The ligand's primary role is to solubilize the transition metal salt in the reaction medium and to adjust the redox potential and geometry of the metal center, thereby controlling the polymerization kinetics. wikipedia.org

For the polymerization of functional methacrylates, various ligand designs have been explored to enhance catalyst activity, stability, and facilitate catalyst removal after polymerization. Common ligands are nitrogen-based, such as derivatives of 2,2'-bipyridine (B1663995) (bpy) and tris(2-pyridylmethyl)amine (B178826) (TPMA). cmu.edunih.gov

Innovations in ligand design include the development of thermo-responsive and polymer-supported ligands. For instance, a thermo-responsive monofunctional ligand, MPEG-DPA, has been used in the ATRP of MMA, enabling the transfer of the catalyst complex between aqueous and organic phases by changing the temperature. rsc.org This facilitates catalyst recycling. rsc.org Similarly, polyethylene-functionalized ligands have been employed to immobilize the catalyst, allowing for its removal by precipitation at room temperature. acs.org

The choice of catalyst and ligand can significantly impact the polymerization of hydroxy-functional methacrylates. For the AGET ATRP of HEMA, a system of CuCl₂/bpy was used in a mixture of methyl ethyl ketone and methanol (B129727). cmu.edu The selection of the solvent system is crucial to ensure the solubility of all components, including the catalyst complex and the monomer. cmu.edu

Table 1: Examples of Catalyst Systems Used in the ATRP of Methacrylate Analogs

| Monomer | Catalyst System | Ligand | Initiator | Solvent | Temperature (°C) | Reference |

| Methyl Methacrylate (MMA) | CuBr₂ / AsAc | MPEG-DPA | CPDN | Aqueous-organic biphasic | N/A | rsc.org |

| Methyl Methacrylate (MMA) | CuBr | PE-ligand | Ethyl 2-bromoisobutyrate | Toluene | 100 | acs.org |

| 2-Hydroxyethyl Methacrylate (HEMA) | CuCl₂ / Sn(EH)₂ | bpy | EBriB | MEK/MeOH | 50, 60, or 70 | cmu.edu |

| Benzyl (B1604629) Methacrylate | N/A | N/A | N/A | N/A | 60 | cmu.edu |

AsAc: Ascorbic Acid, CPDN: 2-cyanoprop-2-yl 1-dithionaphthalate, PE: Polyethylene, EBriB: Ethyl 2-bromoisobutyrate, MEK: Methyl ethyl ketone, MeOH: Methanol, Sn(EH)₂: Tin(II) 2-ethylhexanoate

A key feature of a controlled/"living" polymerization is the linear increase of the number-average molecular weight (Mn) with monomer conversion, while maintaining a narrow molecular weight distribution, indicated by a low dispersity (Đ). cmu.edu In ATRP, this control is achieved by maintaining a low but persistent concentration of active radicals, which minimizes termination reactions. cmu.edu

Kinetic studies of the ATRP of methacrylate analogs demonstrate these characteristics. For the ATRP of MMA with a polyethylene-functionalized ligand, the plot of Mn versus conversion was linear at low conversions, though some deviation occurred at higher conversions, suggesting some termination reactions during the long reaction times. acs.org The first-order kinetic plot also showed some deviation from linearity at high conversions. acs.org

In the AGET ATRP of HEMA, the polymerization was well-controlled at temperatures of 50, 60, and 70 °C, with reaction rates increasing with temperature. cmu.edu The molecular weights increased linearly with conversion and polydispersities remained low, between 1.15 and 1.25. cmu.edu It is important to note that molecular weights determined by gel permeation chromatography (GPC) using polystyrene or PMMA standards can differ from theoretical values due to differences in the hydrodynamic volumes of the polymers. cmu.edu

For the ATRP of benzyl methacrylate, a precursor to poly(methacrylic acid), the polymerization at 60 °C showed a biphasic kinetic profile with a fast initial stage followed by a slower, linear second stage. cmu.edu Despite this, molecular weights increased linearly with conversion and were close to the theoretical values, with narrow polydispersities. cmu.edu

Table 2: Kinetic Data for ATRP of Methacrylate Analogs

| Monomer | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Conditions | Reference |

| Methyl Methacrylate (MMA) | 79 | 23,000 | 1.45 | Bulk AGET ATRP, 90 °C, 2.5 h | cmu.edu |

| Methyl Methacrylate (MMA) | 72 | 23,500 | 1.19 | N/A | cmu.edu |

| High Molecular Weight PMMA | N/A | 1.25 x 10⁶ | 1.21 | N/A | nih.gov |

| High Molecular Weight PMMA | 46 | 5.93 x 10⁵ | 1.96 | 10 kbar pressure | nih.gov |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound and Analogs

RAFT polymerization is another powerful CLRP technique that offers excellent control over the polymerization of a wide range of monomers under various reaction conditions. sigmaaldrich.com The control is achieved through the use of a thiocarbonylthio compound, known as a chain transfer agent (CTA) or RAFT agent. sigmaaldrich.comyoutube.com

The selection of an appropriate CTA is crucial for a successful RAFT polymerization and depends on the type of monomer being polymerized. nih.gov The CTA's structure, particularly the Z and R groups, dictates its reactivity and ability to control the polymerization. nih.gov For methacrylates, which are considered "more-activated" monomers (MAMs), dithioesters and trithiocarbonates are generally effective CTAs. sigmaaldrich.com

The R group of the CTA should be a good homolytic leaving group capable of re-initiating polymerization, while the Z group modulates the stability of the intermediate radical species. youtube.com For methacrylate polymerization, CTAs with Z groups like S-alkyl (trithiocarbonate) and phenyl (dithioester) are suitable. acs.org R groups containing nitrile or phenyl moieties are often preferred for fast reinitiation. acs.org

For example, 4-cyanopentanoic acid dithiobenzoate (CTP) has been successfully used for the aqueous RAFT polymerization of 2-aminoethyl methacrylate (AEMA), a functional methacrylate. usm.edu In another study, a novel symmetrical trithiocarbonate (B1256668) with diphenylmethyl as the R group demonstrated efficient control over the polymerization of various methacrylic monomers. nih.gov

The RAFT mechanism involves a series of addition-fragmentation steps that establish a dynamic equilibrium between propagating radicals and dormant polymer chains end-capped with the CTA moiety. youtube.com This degenerative transfer process ensures that all chains have an equal probability of growing, leading to polymers with low dispersity. researchgate.net

Kinetic studies of RAFT polymerizations of methacrylate analogs confirm the controlled nature of the process. The polymerization rate is typically proportional to the square root of the initiator concentration. kyoto-u.ac.jpresearchgate.net A key indicator of a controlled RAFT polymerization is a linear increase in molecular weight with monomer conversion and first-order kinetics with respect to the monomer. researchgate.net

For the RAFT polymerization of HEMA at room temperature, linear changes in molecular weight and monomer conversion with time were observed, and the semi-logarithmic kinetic plot confirmed first-order kinetics, indicating controlled chain growth. researchgate.net Similarly, the RAFT dispersion polymerization of HEMA in n-dodecane showed that the rate of polymerization is often faster in such systems due to stronger monomer partitioning within the growing nanoparticles. nih.gov

The exchange rate constant (kex) in RAFT polymerization is a critical parameter that reflects the speed of the addition-fragmentation process. kyoto-u.ac.jp High kex values are necessary to ensure that polymers with low dispersity are formed from the early stages of the polymerization. kyoto-u.ac.jpresearchgate.net

Other Living/Controlled Polymerization Techniques

While ATRP and RAFT are the most prominent, other controlled polymerization techniques can also be applied to methacrylates. For instance, photo-controlled living cationic polymerization has been demonstrated for 4-methoxystyrene (B147599) using a metal-free photocatalyst and a phosphate (B84403) chain transfer agent. chemrxiv.orgnih.gov This method offers spatiotemporal control over the polymerization process using visible light. chemrxiv.orgnih.gov Although not directly applied to this compound in the provided search results, the development of such techniques expands the toolbox for synthesizing well-defined polymers from various functional monomers. Additionally, stereogradient polymers of bulky methacrylate monomers have been synthesized using controlled/living radical polymerization, indicating the potential for controlling the tacticity of the resulting polymer chains. nih.gov

Polymerization in Diverse Media

The medium in which polymerization is conducted significantly impacts the reaction kinetics, polymer properties, and processability.

Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method offers the advantage of producing a pure polymer, but it can be challenging to control due to the potential for a rapid increase in viscosity (the Trommsdorff–Norrish effect or gel effect) and the difficulty of heat dissipation.

For hydroxyalkyl methacrylates like HEMA, bulk polymerization has been studied extensively. mdpi.com The polymerization kinetics are influenced by temperature, with higher temperatures leading to faster reaction rates. mdpi.com The process is characterized by diffusion-controlled phenomena, especially at high conversions, where the mobility of the macroradicals is restricted. mdpi.com Copolymers of HEMA with n-butyl methacrylate and cyclohexyl methacrylate have been synthesized via bulk free radical copolymerization. nih.gov Given the structural similarities, it is expected that the bulk polymerization of HMPM would proceed in a similar fashion, likely initiated by thermal initiators like AIBN or through photoinitiation.

Solution Polymerization

Solution polymerization is a homogeneous process where the monomer, initiator, and the resulting polymer are all soluble in a chosen solvent. This method allows for good heat control and results in a polymer solution that can be used directly or from which the polymer can be isolated.

For methacrylate monomers, the choice of solvent is crucial as it can influence the polymerization rate and the polymer's properties. In the case of functional methacrylates, solvents capable of hydrogen bonding can affect the reactivity of the monomer. Studies on similar monomers like methyl methacrylate (MMA) have shown that the type of solvent (protic vs. aprotic) can alter the polymerization rate when certain initiators and additives are used. chem-soc.si For a monomer like this compound, a solvent system would need to accommodate both the hydrophilic and hydrophobic moieties of the molecule to maintain a homogeneous reaction environment. The kinetics are typically first-order with respect to the monomer concentration and can be influenced by the initiator concentration and temperature.

Emulsion Polymerization

Emulsion polymerization is a heterogeneous system typically used for water-insoluble or sparingly soluble monomers. The process involves dispersing the monomer in an aqueous phase with the aid of a surfactant, leading to the formation of polymer latex particles.

The high water solubility of monomers like HEMA and HPMA presents challenges for traditional emulsion polymerization, often leading to a significant portion of the reaction occurring in the aqueous phase (solution polymerization) and potential instability or gel formation. cmu.edu To achieve stable latexes with these hydrophilic monomers, careful control of reaction conditions is necessary. Key factors include:

Stirring Rate: A lower stirring rate can favor initiation and polymerization, whereas higher rates, while promoting latex stability, can sometimes inhibit the reaction progress, especially when using a single surfactant.

Surfactant System: A mixture of an ionic surfactant (like sodium dodecyl sulfate, SDS) and a colloid stabilizer (like polyvinyl alcohol, PVA) has been shown to be effective in producing stable latexes of HPMA.

Initiator Type: The choice between water-soluble and oil-soluble initiators can dictate the locus of particle nucleation and growth.

For this compound, its solubility characteristics would be a primary determinant of the emulsion polymerization behavior. Copolymers of methyl methacrylate and hydroxypropyl methylcellulose (B11928114) have been successfully synthesized via emulsion polymerization, indicating that incorporating hydrophilic components is feasible with the right formulation. rsc.org

Below is a table summarizing typical components and conditions used in the emulsion polymerization of related hydrophilic methacrylates.

| Parameter | Typical Value/Component | Rationale/Effect | Citation |

| Monomer | Hydrophilic Methacrylates (e.g., HEMA, HPMA) | High water solubility affects particle nucleation and stability. | cmu.edu |

| Dispersion Medium | Water | Continuous phase for the emulsion. | rsc.org |

| Surfactant | Sodium Dodecyl Sulfate (SDS), often with a colloid (PVA) | Stabilizes monomer droplets and polymer particles. Mixed systems can improve latex stability. | |

| Initiator | Potassium Persulfate (KPS) (water-soluble) | Initiates polymerization, often in the aqueous phase for soluble monomers. | rsc.org |

| Temperature | 60-80 °C | Affects initiation rate and overall reaction kinetics. | cmu.edursc.org |

| Agitation | 100-240 rpm | Influences droplet size and latex stability; optimum rate depends on the specific system. |

Suspension Polymerization

Suspension polymerization is another heterogeneous technique where monomer droplets are dispersed in a continuous phase, typically water. Unlike emulsion polymerization, the initiator is soluble in the monomer phase, and each droplet acts as a tiny bulk reactor. This method is suitable for producing polymer beads in the micrometer to millimeter size range.

For hydrophilic methacrylates like HEMA, suspension polymerization in aqueous media is challenging due to the monomer's solubility in the continuous phase. To overcome this, the polymerization is often conducted in a concentrated salt solution to decrease the monomer's aqueous solubility. nih.govresearchgate.net The stability of the suspension is critical and is maintained by using suspending agents or stabilizers.

Key findings from studies on HEMA suspension polymerization include:

Stabilizer: In-situ prepared magnesium hydroxide (B78521) has proven to be an effective stabilizer for monomer droplets. nih.govgoogle.com

Diluents/Porogens: The inclusion of a diluent (porogen) in the monomer phase, which is later removed, can create porous beads. Poly(tetramethylene glycol) has been used to generate microspheres with good spherical geometry. nih.govgoogle.com

The successful suspension polymerization of this compound would likely require similar strategies to manage its hydrophilicity, such as using a high-concentration brine for the aqueous phase and selecting appropriate stabilizers and porogens to achieve stable droplets and desired bead morphology.

The table below outlines factors influencing the suspension polymerization of HEMA, which can be extrapolated for this compound.

| Factor | Description | Effect on Polymerization/Product | Citation |

| Dispersion Medium | Concentrated NaCl solution | Reduces the solubility of the hydrophilic monomer in the aqueous phase. | nih.govresearchgate.net |

| Stabilizer | In-situ prepared Magnesium Hydroxide | Prevents coalescence of monomer droplets, ensuring bead formation. | nih.govgoogle.com |

| Polymeric Diluent | Poly(tetramethylene glycol) (PTMG), Poly(methyl methacrylate) (PMMA) | Acts as a porogen to create porous beads after removal; influences bead geometry. | nih.govgoogle.com |

| Cross-linker | Ethylene (B1197577) glycol dimethacrylate (EGDM) | Can be added to form cross-linked, insoluble polymer beads. | nih.govresearchgate.net |

Advanced Polymerization Techniques (e.g., Initiated Chemical Vapor Deposition)

Modern polymerization methods offer solvent-free routes and precise control over polymer film properties. Initiated Chemical Vapor Deposition (iCVD) is one such advanced technique.

Initiated Chemical Vapor Deposition (iCVD) The iCVD process is a solvent-free method for depositing thin polymer films onto a substrate. It involves introducing monomer and initiator vapors into a vacuum chamber. The initiator is thermally decomposed by heated filaments, creating primary radicals. These radicals, along with adsorbed monomer on a cooled substrate, initiate polymerization directly on the surface. rsc.orgyoutube.com

This technique has been successfully used to deposit thin films of poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(hydroxypropyl methacrylate) (PHPMA). researchgate.netiaea.orgresearchgate.net Key features of the iCVD process for these polymers include:

Solvent-Free: The process is entirely vapor-phase, eliminating the need for solvents and simplifying purification. iaea.org

Conformal Coating: iCVD can produce uniform, conformal coatings on complex and micro-structured surfaces. rsc.org

Functional Group Retention: The mild conditions ensure that the functional groups of the monomer (like the hydroxyl group) are preserved in the final polymer film. researchgate.net

Controllable Deposition: The film thickness and deposition rate can be controlled by adjusting parameters such as substrate temperature, filament temperature, and precursor flow rates. researchgate.net For PHPMA, the deposition rate was found to be directly related to the substrate temperature, indicating a surface-kinetics limited regime. researchgate.net

The iCVD process involves three main steps:

Initiator Decomposition: Thermal decomposition of the initiator (e.g., tert-butyl peroxide) near the hot filaments to form primary radicals. youtube.com

Surface Adsorption: Diffusion and adsorption of radicals and monomer molecules onto the cooled substrate. youtube.com

Surface Polymerization: Initiation and propagation of the polymer chain on the surface, followed by termination. youtube.com

Given its success with similar functional methacrylates, iCVD stands as a promising advanced technique for synthesizing thin films of poly(this compound) with high purity and retained functionality.

Advanced Characterization of Poly 2 Hydroxy 1 Methoxypropyl Methacrylate and Its Copolymers

Spectroscopic Analysis for Polymer Structure Elucidation

Spectroscopic methods are indispensable tools for confirming the successful polymerization and determining the detailed chemical structure of PHPMA and its copolymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of polymers.

¹H NMR: The ¹H NMR spectrum of PHPMA provides characteristic signals that confirm the polymer's structure. Protons of the methacrylate (B99206) group, which are present in the monomer, are typically observed at chemical shifts of approximately 6.09 ppm and 5.54 ppm. mdpi.com The disappearance of these peaks after polymerization indicates the conversion of the monomer. The resulting polymer spectrum shows broad signals corresponding to the polymer backbone and the side chain. Key proton signals for the poly(2-hydroxy-1-methoxypropyl methacrylate) backbone and side chain are expected in specific regions. For instance, the methyl protons of the methacrylate group typically appear around 1.9 ppm. mdpi.com The protons of the methylene (B1212753) group linked to the ester oxygen and the methoxy (B1213986) group protons would also have characteristic chemical shifts. mdpi.comchemicalbook.com In copolymers, the signals from the different monomer units will be present, and their integration can be used to determine the copolymer composition. nih.govresearchgate.net

¹³C NMR: The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum. The carbonyl carbon of the methacrylate group is a key indicator and typically appears in the downfield region of the spectrum. The carbons of the polymer backbone and the side chain, including the methoxy carbon and the carbons of the propyl group, will also have distinct chemical shifts. chemicalbook.com Analysis of these shifts helps in confirming the polymer's repeat unit structure.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural elucidation, especially for copolymers or when dealing with complex overlapping signals in 1D spectra. These techniques help in establishing the connectivity between different protons and between protons and their attached carbons, providing unambiguous assignments of the NMR signals. mdpi.com

A representative table of expected ¹H NMR chemical shifts for poly(this compound) is provided below.

| Functional Group | Expected ¹H Chemical Shift (ppm) |

| Methacrylate Backbone (CH₂) | Broad signal, typically 1.5 - 2.5 |

| Methacrylate Backbone (C-CH₃) | Broad signal, typically 0.8 - 1.2 |

| Methoxy Group (O-CH₃) | ~3.3 |

| Propyl Chain (CH₂) | Overlapping signals, ~3.4 - 4.2 |

| Propyl Chain (CH) | Overlapping signals, ~3.4 - 4.2 |

| Hydroxyl Group (OH) | Variable, depends on solvent and concentration |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a polymer. mdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.net In the analysis of PHPMA and its copolymers, the FTIR spectrum will exhibit characteristic absorption bands.

Key vibrational bands for poly(this compound) include:

O-H Stretching: A broad band in the region of 3700–3100 cm⁻¹ is characteristic of the hydroxyl group, indicating the presence of hydrogen bonding. frontiersin.orgnih.gov

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the alkyl and methoxy groups.

C=O Stretching: A strong absorption band around 1730 cm⁻¹ is indicative of the carbonyl group of the ester in the methacrylate unit. frontiersin.org

C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ are attributed to the C-O stretching vibrations of the ester and ether linkages. nih.gov

The disappearance of the C=C stretching vibration band, typically found around 1636 cm⁻¹ in the monomer, confirms the successful polymerization. nih.gov For copolymers, the FTIR spectrum will show a combination of the characteristic bands of each monomer unit. researchgate.net

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| O-H Stretch (Hydrogen-bonded) | 3700 - 3100 (broad) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | ~1730 |

| C-O Stretch (Ester and Ether) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study the electronic transitions in molecules. While the saturated backbone of PHPMA itself does not have strong chromophores that absorb in the visible region, it can be used to monitor the polymerization process. The monomer, containing a carbon-carbon double bond conjugated with the carbonyl group, will have a characteristic UV absorption. The decrease in the intensity of this absorption can be used to follow the kinetics of the polymerization reaction. repec.orgresearchgate.net In some cases, UV-Vis spectroscopy can be used to characterize copolymers if one of the comonomers contains a chromophore. For instance, if copolymerized with a UV-active monomer, the resulting polymer will exhibit characteristic absorption maxima. researchgate.net

Molecular Weight and Distribution Determination

The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of polymers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. ufl.eduwikipedia.orglcms.czresearchgate.netrsc.org The separation in SEC is based on the hydrodynamic volume of the polymer chains in solution. wikipedia.org Larger molecules elute first, followed by smaller molecules. ufl.edu

For the analysis of PHPMA and its copolymers, a suitable solvent must be chosen to dissolve the polymer. Tetrahydrofuran (THF) is a common solvent for many methacrylate-based polymers. ufl.edu The system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). ufl.edu The resulting chromatogram provides a distribution of molecular weights, from which Mn, Mw, and PDI can be calculated. mdpi.comresearchgate.net The PDI value gives an indication of the breadth of the molecular weight distribution, with a value of 1.0 representing a monodisperse polymer.

| Parameter | Description | Typical Method of Determination |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | GPC/SEC |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is biased towards the heavier molecules. | GPC/SEC, Light Scattering |

| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | GPC/SEC |

Light scattering techniques are absolute methods for determining the molecular weight of polymers and can provide additional information about their size and shape in solution.

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of angle and concentration. From this data, the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂) can be determined. The second virial coefficient provides information about polymer-solvent interactions.

Dynamic Light Scattering (DLS): DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in the intensity of scattered light over time. These fluctuations are related to the diffusion of the polymer coils in solution. From the diffusion coefficient, the hydrodynamic radius (Rh) of the polymer can be calculated using the Stokes-Einstein equation. DLS is particularly useful for determining the size distribution of polymers and nanoparticles in solution. nih.gov

Based on the conducted research, there is no specific scientific literature or data available for the chemical compound "this compound" or its corresponding polymer, "Poly(this compound)," within the provided search results. The search consistently yielded information on structurally related but distinct polymers, such as Poly(2-hydroxyethyl methacrylate) (PHEMA) and Poly(2-hydroxypropyl methacrylate) (PHPMA).

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified compound and its polymer according to the provided outline. The strict requirement to focus solely on "this compound" and its characterization cannot be met with the currently available information.

Further research would be required to determine if this specific monomer and its polymer have been synthesized and characterized under a different nomenclature or in less accessible literature. However, based on the comprehensive searches performed, the data necessary to fulfill the request is not present.

Morphological and Surface Characterization

X-Ray Diffraction (XRD)

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a material. In polymer science, XRD is crucial for characterizing the degree of crystallinity. The XRD patterns of polymers can reveal whether they are amorphous, semi-crystalline, or crystalline.

For poly(hydroxyalkyl methacrylates), the structure is generally amorphous. For instance, studies on poly(2-hydroxypropyl methacrylate) (pHPMA), a structurally similar polymer, have shown that its XRD spectrum is characteristic of an amorphous structure, lacking the sharp peaks that would indicate a crystalline arrangement. nih.gov This is a common feature for many methacrylate polymers prepared by free radical polymerization, which leads to an atactic arrangement of the polymer chains, preventing regular packing into a crystal lattice.

Solution Behavior Studies

The solution behavior of polymers is a critical aspect of their characterization, providing insights into polymer-solvent interactions, conformational changes, and potential applications. For polymers like poly(this compound), which possess both hydrophilic (hydroxyl and methoxy groups) and hydrophobic (methacrylate backbone) components, their behavior in aqueous solutions is of particular interest.

Thermoresponsive Properties and Phase Transitions

Thermoresponsive polymers exhibit a change in their solubility in a given solvent in response to a change in temperature. A common type of thermoresponsive behavior in aqueous solutions is the Lower Critical Solution Temperature (LCST), where the polymer is soluble below a certain temperature and becomes insoluble as the temperature is raised.

While direct studies on poly(this compound) are limited, research on its isomer, poly(2-hydroxy-3-methoxypropyl methacrylate) (pHMPMA), provides valuable insights into the expected thermoresponsive properties. acs.org A detailed investigation into the thermally induced phase transition of pHMPMA has shown that it exhibits thermoresponsive behavior in water. acs.org The cloud point temperatures (Tcp), which are indicative of the LCST, were characterized at various concentrations in both Milli-Q water and phosphate-buffered saline (PBS) solutions. acs.org

The study of pHMPMA, an isomer of the target compound, reveals that these types of hydroxy-functional poly(meth)acrylates are indeed thermoresponsive. acs.org The balance between the hydrophilic hydroxyl and ether groups and the hydrophobic methacrylate backbone is crucial in determining the LCST. For copolymers, the LCST can be tuned by altering the ratio of the comonomers. For example, copolymerizing a hydrophilic monomer like 2-hydroxyethyl methacrylate (HEMA) with a more hydrophobic monomer can systematically adjust the cloud point of the resulting copolymer. rsc.org

Below is a data table summarizing the thermoresponsive properties of the related polymer, poly(2-hydroxy-3-methoxypropyl methacrylate) (pHMPMA), in aqueous solutions.

| Polymer | Concentration (mg/mL) | Solvent | Cloud Point (°C) |

| pHMPMA | 10 | Milli-Q Water | 46 |

| pHMPMA | 5 | Milli-Q Water | 49 |

| pHMPMA | 1 | Milli-Q Water | 49 |

| pHMPMA | 10 | PBS | 40 |

| pHMPMA | 5 | PBS | 41 |

| pHMPMA | 1 | PBS | 42 |

Data sourced from a study on poly(2-hydroxy-3-methoxypropyl methacrylate), an isomer of poly(this compound). acs.org

Self-Assembly Behavior (e.g., Micellization)

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer blocks, can self-assemble into various nanostructures in a selective solvent. In an aqueous environment, a common form of self-assembly is micellization, where the hydrophobic blocks aggregate to form a core, shielded from the water by a corona of the hydrophilic blocks.

Copolymers containing a poly(this compound) block would be expected to exhibit self-assembly behavior when combined with a suitable hydrophobic or hydrophilic comonomer block. If poly(this compound) serves as the hydrophilic block, it would form the corona of the micelles in an aqueous solution. Conversely, if it is part of a more hydrophobic block, it could be incorporated into the core in a non-polar solvent.

The morphology of the self-assembled structures can vary, including spherical micelles, cylindrical or worm-like micelles, and vesicles, depending on the relative block lengths and the solvent conditions. These self-assembled nanostructures have potential applications in areas such as drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs.

The following table provides examples of the self-assembly characteristics of amphiphilic block copolymers containing methacrylate blocks.

| Copolymer System | Solvent | Morphology | Core-forming Block | Corona-forming Block |

| Poly(styrene)-b-poly(methyl methacrylate) | Toluene | Spherical Micelles | Poly(styrene) | Poly(methyl methacrylate) |

| Poly(methyl methacrylate)-b-poly(ethylene oxide) | Water | Spherical Micelles | Poly(methyl methacrylate) | Poly(ethylene oxide) |

| Poly(ε-caprolactone)-b-poly(2-(2-methoxyethoxy)ethyl methacrylate-co-poly(ethylene glycol) methacrylate) | Water | Star-shaped Micelles | Poly(ε-caprolactone) | P(MEO2MA-co-PEGMA) |

| Poly(2-hydroxyethyl methacrylate-POSS)-b-poly(methacrylic acid) | Water | Core-shell Spherical Micelles | PHEMAPOSS | Poly(methacrylic acid) |

This table presents data from various studies on methacrylate-based block copolymers to illustrate the principles of self-assembly. bath.ac.uknih.gov

Structure Property Relationships in Poly 2 Hydroxy 1 Methoxypropyl Methacrylate Materials

Influence of Monomer Isomerism on Polymer Properties

The precise arrangement of functional groups within the monomer unit can have a profound impact on the final properties of the polymer. While literature specifically detailing the isomers of 2-hydroxy-1-methoxypropyl methacrylate (B99206) is limited, a comprehensive study on the closely related poly(2-hydroxy-3-methoxypropyl methacrylate) (pHMPMA) and its structural isomer, poly(3-ethoxy-2-hydroxypropyl)acrylate (pEHPA), provides significant insight. acs.org These two polymers differ in the backbone (methacrylate vs. acrylate) and the terminal ether group (methoxy vs. ethoxy).

This investigation revealed that pHMPMA exhibits thermoresponsive behavior with a phase transition that is highly sensitive to polymer concentration and molecular weight, occurring between 36.5 and 66.8 °C. acs.org In contrast, its isomer, pEHPA, shows a phase transition in a lower, more physiologically relevant range of 21.5 to 32.5 °C. acs.org The difference is attributed to the more hydrophobic nature of the methacrylate backbone in pHMPMA, which primarily drives the polymer's transition in water. acs.org The terminal methoxy (B1213986) group on the side chain of pHMPMA is not hydrophobic enough to cause significant dehydration of the adjacent hydroxyl groups, resulting in continuously hydrated side chains across a wide temperature range. acs.org This leads to a different aggregation behavior compared to pEHPA, which exhibits more uniform aggregation and less tendency for pre-aggregation. acs.org The sensitivity of the cloud point temperature (Tcp) to changes in concentration and molecular weight was also more pronounced for the pHMPMA polymers. acs.org

| Polymer | Molecular Weight (Target) | Tcp Range in Water | Tcp Decrease with Increased MW (10 to 25 kDa) | Aggregation Behavior |

|---|---|---|---|---|

| poly(2-hydroxy-3-methoxypropyl methacrylate) (pHMPMA) | 10 & 25 kDa | 36.5 - 66.8 °C | up to 21.8 °C | Less uniform aggregation, tendency to pre-aggregate acs.org |

| poly(3-ethoxy-2-hydroxypropyl)acrylate (pEHPA) | 10 & 25 kDa | 21.5 - 32.5 °C | up to 8.5 °C | More uniform aggregation acs.org |

Role of Intermolecular Interactions (e.g., Hydrogen Bonding)

The hydroxyl (-OH) and carbonyl (C=O) groups in the repeating unit of poly(2-hydroxy-1-methoxypropyl methacrylate) are capable of forming strong hydrogen bonds. These non-covalent interactions act as physical crosslinks, significantly influencing the material's properties. Studies on the analogous poly(2-hydroxyethyl methacrylate) (PHEMA) show that two primary types of hydrogen bonds exist: those between two hydroxyl groups (OH···OH) and those between a hydroxyl group and a carbonyl group (C=O···HO). nih.govfrontiersin.org

Effect of Molecular Weight and Polydispersity

The molecular weight (MW) and polydispersity index (PDI) are fundamental parameters that dictate the physical and mechanical properties of polymers.

Molecular Weight : Generally, for linear polymers, mechanical properties such as tensile strength, fracture energy, and modulus increase with increasing molecular weight, up to a plateau. nih.gov For example, in studies of polymethyl(methacrylate) (PMMA) beads used in denture bases, the flexural strength was found to be highest for resins made with intermediate molecular weight beads (e.g., 220,000 and 350,000 g/mol ). researchgate.net In other systems, like TEMPO-containing methacrylate polymers, higher molecular weight polymers showed higher specific discharging capacities and better cycling stability in battery applications due to their lower solubility in the electrolyte. rsc.org For poly(2-hydroxy-3-methoxypropyl methacrylate), increasing the molecular weight from 10 kDa to 25 kDa resulted in a significant decrease in the cloud point temperature. acs.org

Polydispersity Index (PDI) : The PDI is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 signifies that all polymer chains have the same length (monodisperse). Controlled polymerization techniques can produce polymers with low PDI values (typically < 1.5), while conventional free-radical polymerization often results in higher PDIs. nih.gov A lower PDI leads to more uniform and predictable material properties. For instance, controlled polymerization of poly(2-hydroxy-3-methoxypropyl methacrylate) yielded polymers with narrow polydispersities (PDI from 1.08 to 1.17), ensuring consistent thermoresponsive behavior. acs.org

| Polymer System | Structure/Component | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Source |

|---|---|---|---|---|

| pHMPMA | Target 10 kDa | ~10,000 g/mol | 1.08 - 1.17 | acs.org |

| pHMPMA | Target 30 kDa | ~25,000 g/mol | 1.08 - 1.17 | acs.org |

| HPMA-capped Urethane (B1682113) Prepolymer (S2) | HIPIH structure | 2911 g/mol | 1.40 | nih.gov |

| HIH structure | 608 g/mol | 1.04 | nih.gov | |

| HPMA-capped Urethane Prepolymer (S3) | HIPIH structure | 2578 g/mol | 1.24 | nih.gov |

| HIH structure | 587 g/mol | 1.08 | nih.gov |

Copolymer Composition and Sequence Distribution Effects

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to fine-tune material properties. By copolymerizing this compound with other monomers, properties such as hydrophilicity, thermal stability, and mechanical strength can be precisely controlled.

Sequence Distribution : Beyond composition, the arrangement of monomer units along the polymer chain (random, alternating, block, or gradient) is critical. The sequence distribution affects properties like hydrogen-bonding strength and glass transition temperature. nsysu.edu.tw For instance, in poly(vinylphenol-co-methyl methacrylate) copolymers, a more random sequence distribution leads to a higher fraction of hydrogen-bonded carbonyl groups compared to a block copolymer of the same composition. nsysu.edu.tw A block copolymer may exhibit two distinct Tgs corresponding to each block, whereas a random copolymer typically shows a single, intermediate Tg. The ability to control sequence distribution, often through controlled polymerization techniques, allows for the creation of materials with highly specific performance characteristics. mdpi.com

Relationship between Polymerization Conditions and Material Performance

The method and conditions used for polymerization are paramount in determining the final structure (MW, PDI, architecture, sequence) and, consequently, the performance of the material.

Polymerization Method : this compound can be polymerized via several methods. Conventional free-radical polymerization is widely used due to its simplicity but often produces polymers with high PDIs and limited control over architecture. nih.govnih.gov In contrast, living radical polymerization (LRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), offer precise control over MW, PDI, and allow for the synthesis of complex architectures like block copolymers. nih.govdergipark.org.tr The use of RAFT to synthesize PHEMA, for example, resulted in controlled chain growth and linear evolution of molecular weight over time. dergipark.org.tr

Reaction Conditions : Within a given method, parameters like initiator concentration, temperature, solvent, and monomer concentration have a significant impact. In free-radical polymerization, a lower initiator concentration generally leads to higher molecular weight polymers, but at the cost of a slower reaction rate. nih.gov The choice of solvent is also crucial; for polymers with hydrogen-bonding capabilities, polar solvents can disrupt these interactions, affecting polymerization kinetics. mdpi.com Polymerization techniques like aqueous dispersion or suspension polymerization can be used to produce polymer latex particles, and the parameters of these processes control particle size and distribution. researchgate.net Ultimately, the careful selection of polymerization conditions is essential to achieve the desired polymer structure and ensure optimal material performance.

Functionalization and Chemical Modification of 2 Hydroxy 1 Methoxypropyl Methacrylate Polymers

Post-Polymerization Modification Strategies

Post-polymerization modification allows for the creation of a family of functional polymers from a single, well-defined parent polymer. semanticscholar.org This ensures that variations in properties can be directly attributed to the introduced functional group, as the underlying polymer architecture remains consistent. semanticscholar.org The primary sites for modification on poly(2-Hydroxy-1-methoxypropyl methacrylate) are the pendant secondary hydroxyl groups, with the methacrylate (B99206) backbone offering additional, though less frequently targeted, reaction possibilities.

The pendant hydroxyl group is the most accessible and reactive site for the chemical modification of poly(this compound). researchgate.net Its reactivity is central to a variety of transformations that can introduce new functionalities and significantly alter the polymer's characteristics.

Esterification is a common and effective method for modifying the hydroxyl groups along the polymer chain. This reaction typically involves reacting the polymer with a carboxylic acid, acid chloride, or acid anhydride (B1165640) to form a new ester linkage. This process can be used to attach a wide range of molecules, from simple alkyl chains to complex bioactive compounds. jocpr.com

For instance, in a process analogous to the modification of pHEMA, the polymer can be reacted with a carboxylic acid like 3,5-dinitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com DCC activates the carboxylic acid, facilitating the nucleophilic attack by the polymer's hydroxyl group. jocpr.com This method is highly efficient for creating new ester bonds under relatively mild conditions. jocpr.com The grafting of maleic anhydride onto polymers containing hydroxyl groups is another example of an esterification reaction used to create reactive compatibilizers. researchgate.net

Table 1: Examples of Esterification Reactions on Hydroxyl-Containing Polymers

| Reactant 1 (Polymer) | Reactant 2 (Acid/Derivative) | Catalyst/Coupling Agent | Product | Reference |

|---|---|---|---|---|

| Poly(2-hydroxyethyl methacrylate) | 3,5-dinitrobenzoic acid | Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | Poly(2-(3,5-dinitrobenzoyloxy)ethyl methacrylate) | jocpr.com |

| Poly(butylene succinate) (with -OH end groups) | Maleic anhydride (MAH) | Dicumyl peroxide (initiator) | Maleic anhydride-grafted poly(butylene succinate) | researchgate.net |

| Poly(methacrylic acid) | Various alkyl halides | 1,1,3,3-tetramethylguanidine (promoter) | Poly(alkyl methacrylate) | rsc.org |

The hydroxyl groups of poly(this compound) can also be converted into ether linkages. Etherification can enhance the polymer's hydrophobicity and chemical stability. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Synthetically obtained polymeric compounds containing alcoholic hydroxyl groups can be effectively etherified. google.com Specialized processes may also employ high-energy radiation to facilitate the reaction between the hydroxyl-bearing polymer and ethylenically unsaturated compounds in the presence of organic halogen compounds. google.com

To facilitate further functionalization, the hydroxyl group can be converted into a more reactive functional group or a better leaving group. libretexts.org This two-step strategy broadens the scope of possible modifications.

Halogenation: The hydroxyl group can be replaced by a halogen atom (Cl, Br) through reactions with standard halogenating agents. pearson.com For example, treatment with thionyl chloride (SOCl₂) converts the alcohol to an alkyl chloride, while phosphorus tribromide (PBr₃) yields an alkyl bromide. pearson.com These reactions effectively transform the polymer into a reactive scaffold that can undergo subsequent nucleophilic substitution reactions.

Tosylation: A widely used method to activate the hydroxyl group is to convert it into a tosylate ester by reacting the polymer with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.gov The tosylate group is an excellent leaving group, making the polymer highly susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., azides, amines, thiols), thus enabling the introduction of diverse functionalities. libretexts.org

Table 2: Conversion of Hydroxyl Groups to Other Functional Groups

| Transformation | Reagent | Resulting Functional Group | Key Feature | Reference |

|---|---|---|---|---|

| Halogenation | Thionyl chloride (SOCl₂) | Alkyl chloride (-Cl) | Reactive site for nucleophilic substitution | pearson.com |

| Halogenation | Phosphorus tribromide (PBr₃) | Alkyl bromide (-Br) | Reactive site for nucleophilic substitution | pearson.com |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Tosylate ester (-OTs) | Excellent leaving group for nucleophilic substitution | libretexts.orgnih.gov |

While the pendant hydroxyl group is the primary site of reactivity, the methacrylate backbone also possesses sites that can be chemically altered, although these reactions are less common in post-polymerization modification schemes. The methacrylate polymer backbone is generally stable, but the ester linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, which would lead to polymer degradation. nih.gov

The methoxy (B1213986) group (-OCH₃) on the side chain is generally non-reactive under the conditions used to modify the hydroxyl group. Similarly, the main carbon-carbon backbone is very stable. However, in some specialized cases, reactions can be designed to target other parts of the monomer unit. For instance, in polymers like poly(glycidyl methacrylate) (PGMA), sequential modifications are possible where the initial reaction at the side chain generates a new hydroxyl group, which can then be used for a second functionalization step. semanticscholar.orgrsc.orgrsc.org This principle of sequential reactions highlights the potential for creating multifunctional materials from a single polymer scaffold. rsc.orgrsc.org

Reactions Involving Hydroxyl Groups

Introduction of Advanced Functionalities

A key driver for the post-polymerization modification of hydroxyl-containing polymers is the introduction of advanced functionalities for high-value applications, particularly in the biomedical field. researchgate.net The ability to attach specific molecules can transform the polymer into a drug delivery vehicle, an imaging agent, or a stimuli-responsive material.

By leveraging the reactions described above, a variety of functional moieties can be conjugated to the polymer. For example, the hydroxyl groups can be reacted with allyl isocyanate to introduce pendant allyl groups. researchgate.net These allyl groups are highly versatile handles for subsequent "click" chemistry reactions, such as radical thiol-ene additions, which can attach a wide range of molecules with high efficiency and under mild conditions. researchgate.net This method allows for the creation of multifunctional polymers where different ligands, drugs, or imaging agents are precisely incorporated. researchgate.net

Furthermore, the polymer can be functionalized with biomolecules such as peptides. For example, enzyme-sensitive oligopeptides can be used as linkers to create biodegradable high-molecular-weight polymers. nih.gov These multiblock copolymers can be designed to degrade into smaller, excretable fragments upon exposure to specific enzymes, a highly desirable feature for drug delivery systems. nih.gov

Responsive Capabilities (e.g., pH-responsive, thermoresponsive)

The presence of hydroxyl groups in the side chains of HMPMA polymers is crucial for imparting stimuli-responsive behaviors, such as sensitivity to temperature and pH changes in aqueous environments.

Thermoresponsive Behavior